molecular formula C19H20BrFN2OS B2445413 3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106751-59-0

3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2445413
CAS No.: 1106751-59-0
M. Wt: 423.34
InChI Key: QVVIHTPFCMNYQQ-UHFFFAOYSA-M
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Description

3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C19H20BrFN2OS and its molecular weight is 423.34. The purity is usually 95%.
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Biological Activity

The compound 3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a quaternary ammonium salt that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and cytotoxic effects.

Chemical Structure and Properties

This compound features a complex structure characterized by a tetrahydroimidazothiazine core with various substituents that may influence its biological activity. The presence of the 4-fluorophenyl and m-tolyl groups is particularly noteworthy as these moieties are often associated with enhanced pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to the imidazo[2,1-b][1,3]thiazin framework exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : A series of related compounds were tested against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated that some derivatives showed potent antibacterial activity with MIC values ranging from 4 μg/mL to 12.3 μM against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : In vitro assays revealed that certain derivatives displayed antifungal activity against Candida albicans, with effective concentrations comparable to existing antifungal agents.

Cytotoxicity

The cytotoxic potential of this compound was evaluated using several cancer cell lines. The results indicated:

  • Cell Viability Assays : The compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range (e.g., 5-10 µM ) against human cancer cell lines such as HeLa and MCF-7. These findings suggest that the compound may induce apoptosis or inhibit cell proliferation .

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • DNA Intercalation : Some studies suggest that imidazo[2,1-b][1,3]thiazine derivatives may intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antibacterial Efficacy : A study conducted on a panel of resistant bacterial strains demonstrated that the compound significantly reduced bacterial load in vitro and in vivo models .
  • Cytotoxicity in Cancer Models : Another study assessed the cytotoxic effects on breast cancer cells and reported a dose-dependent reduction in cell viability, correlating with increased apoptosis markers .

Data Summary Table

Biological ActivityTest Organisms/Cell LinesMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus4 μg/mL
Escherichia coli12.3 μM
AntifungalCandida albicansNot specified
CytotoxicHeLa Cells5 µM
MCF-7 Cells10 µM

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN2OS.BrH/c1-14-4-2-5-17(12-14)21-13-19(23,15-6-8-16(20)9-7-15)22-10-3-11-24-18(21)22;/h2,4-9,12,23H,3,10-11,13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVIHTPFCMNYQQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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